Product packaging for 4-Chloro-6-nitrosoresorcinol-13C6(Cat. No.:CAS No. 953390-33-5)

4-Chloro-6-nitrosoresorcinol-13C6

カタログ番号: B026993
CAS番号: 953390-33-5
分子量: 179.51 g/mol
InChIキー: JVTXZVVELSONAM-IDEBNGHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Chloro-6-nitrosoresorcinol-13C6 is a stable isotope-labeled form of 4-Chloro-6-nitrosobenzene-1,3-diol, where all six carbon atoms are replaced with the carbon-13 (13C) isotope. This modification makes it an indispensable tool in modern drug discovery and development, primarily serving as an internal standard for accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). By incorporating stable heavy isotopes, researchers can precisely trace the compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby elucidating its pharmacokinetic and metabolic pathways without altering its chemical or biological properties. The compound is supplied as a solid and has reported solubility in solvents such as ethyl ether, methanol, and tetrahydrofuran. As a specialized biochemical, it is strictly intended for non-clinical research applications. It is not approved for use in diagnostics or for any form of human administration. CAS Number: 953390-33-5 Molecular Formula: ¹³C₆H₄ClNO₃ Molecular Weight: 179.51 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO3 B026993 4-Chloro-6-nitrosoresorcinol-13C6 CAS No. 953390-33-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475497
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-33-5
Record name 4-Chloro-6-nitrosoresorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Quantification of 4-Chloro-6-nitrosoresorcinol using a 13C6-labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Chloro-6-nitrosoresorcinol in pharmaceutical matrices using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

4-Chloro-6-nitrosoresorcinol is a potential genotoxic impurity that can be formed during the synthesis of certain pharmaceutical compounds. Due to its potential health risks, regulatory agencies require strict control of such impurities in drug substances and products. This application note describes a highly sensitive and selective LC-MS/MS method for the accurate quantification of 4-Chloro-6-nitrosoresorcinol. The use of a 13C6-labeled 4-Chloro-6-nitrosoresorcinol as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

The method is based on the principle of isotope dilution mass spectrometry, where a known amount of the isotopically labeled standard is spiked into the sample. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This approach is the gold standard for quantitative analysis in complex matrices.[1][2]

Experimental Protocols

Materials and Reagents
  • 4-Chloro-6-nitrosoresorcinol reference standard (commercially available)

  • 4-Chloro-6-nitrosoresorcinol-13C6 internal standard (commercially available from suppliers such as Fisher Scientific and MedChemExpress)[3][4]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug substance or product matrix for spiking experiments

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-6-nitrosoresorcinol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be selected based on the expected levels of the impurity and the required limit of quantification (e.g., 0.1 ng/mL to 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 5 mL of a 50:50 mixture of acetonitrile and water.

  • Add 50 µL of the 10 ng/mL internal standard working solution.

  • Vortex the sample for 5 minutes to ensure complete dissolution and mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this class of compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive

  • MRM Transitions:

    • The exact MRM (Multiple Reaction Monitoring) transitions should be determined by infusing the individual standard solutions of 4-Chloro-6-nitrosoresorcinol and its 13C6-labeled internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

    • Proposed MRM Transitions (to be confirmed experimentally):

      • 4-Chloro-6-nitrosoresorcinol: Precursor [M+H]+ (m/z 174.0) → Product ions (e.g., fragments corresponding to loss of NO, Cl, etc.)

      • This compound: Precursor [M+H]+ (m/z 180.0) → Product ions (corresponding fragments with a +6 Da shift)

Data Presentation

The quantitative data for the method validation should be summarized in the following tables.

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.05 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.15 ng/mLS/N ≥ 10
Precision (%RSD) < 15%≤ 15%
Accuracy (% Recovery) 85-115%80-120%
Matrix Effect (%) 90-110%85-115%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,52050,1000.030
0.57,65050,5000.151
1.015,30050,2000.305
5.075,80049,9001.519
10.0152,50050,3003.032
50.0760,10050,00015.202
100.01,515,00049,80030.422

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow sample Sample Weighing (100 mg) dissolution Dissolution & IS Spiking (5 mL Solvent, 50 µL IS) sample->dissolution vortex Vortexing (5 min) dissolution->vortex centrifuge Centrifugation (4000 rpm, 10 min) vortex->centrifuge supernatant Supernatant Transfer to HPLC Vial centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of 4-Chloro-6-nitrosoresorcinol.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

isotope_dilution cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte Analyte (Unknown Amount) mixture Analyte + IS Mixture is 13C6-Internal Standard (Known Amount) is->mixture ms Mass Spectrometer Detects both Analyte and IS mixture->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Principle of quantification using an isotope-labeled internal standard.

Synthesis of 13C6-4-Chloro-6-nitrosoresorcinol (Informational)

While commercially available, the synthesis of the 13C6-labeled internal standard can be achieved starting from 13C6-phenol. A potential synthetic route involves the chlorination and subsequent nitrosation of the 13C6-resorcinol intermediate. The development of synthetic routes for 13C-labeled phenethylamine (B48288) derivatives from 13C6-phenol has been previously described and similar principles can be applied.[5] The synthesis of various 13C-labeled phenolic compounds from commercially available precursors has also been reported.[6][7]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of 4-Chloro-6-nitrosoresorcinol in pharmaceutical samples. The use of a 13C6-labeled internal standard is crucial for achieving reliable results by correcting for matrix-induced signal suppression or enhancement and other experimental variabilities. This method is suitable for routine quality control and regulatory submissions to ensure the safety and quality of pharmaceutical products.

References

Application Note: High-Sensitivity Detection and Quantification of 4-Chloro-6-nitrosoresorcinol in Pharmaceutical Ingredients using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of 4-Chloro-6-nitrosoresorcinol, a potential genotoxic impurity, in active pharmaceutical ingredients (APIs). The method utilizes a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here is intended for researchers, scientists, and drug development professionals involved in quality control and safety assessment of pharmaceutical products.

Introduction

N-nitroso compounds are a class of potent carcinogens that can form as impurities in pharmaceutical products during manufacturing or storage.[1] Regulatory agencies worldwide have established strict limits on the presence of such impurities in drug substances and products.[1] 4-Chloro-6-nitrosoresorcinol is an N-nitroso derivative that serves as a critical reference material for analytical method development and validation to ensure pharmaceutical products meet safety standards.[2] The development of reliable and sensitive analytical methods for the detection and quantification of these impurities is therefore essential.[3] This application note presents a comprehensive LC-MS/MS workflow for the analysis of 4-Chloro-6-nitrosoresorcinol.

Predicted Mass Spectrometry Fragmentation

The fragmentation of 4-Chloro-6-nitrosoresorcinol under mass spectrometry is predicted based on the fragmentation patterns of similar functional groups.[4][5] The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.[5] The nitroso group can lead to the loss of NO (30 Da) or HNO (31 Da). The resorcinol (B1680541) structure may undergo ring cleavage.

Predicted Fragmentation Pathway

G parent 4-Chloro-6-nitrosoresorcinol (Precursor Ion) m/z 189.5/191.5 frag1 Loss of NO (Product Ion 1) m/z 159.5/161.5 parent->frag1 -NO frag2 Loss of Cl (Product Ion 2) m/z 154.0 parent->frag2 -Cl frag3 Loss of NO and CO (Product Ion 3) m/z 131.5/133.5 frag1->frag3 -CO

Caption: Predicted fragmentation of 4-Chloro-6-nitrosoresorcinol.

Experimental Protocol

Materials and Reagents
  • 4-Chloro-6-nitrosoresorcinol reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Active Pharmaceutical Ingredient (API) for testing

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-6-nitrosoresorcinol and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 100 mg of the API and dissolve in 10 mL of the 50:50 water/acetonitrile mixture. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Spiked Sample: For accuracy and recovery experiments, spike the API solution with a known concentration of 4-Chloro-6-nitrosoresorcinol.

Liquid Chromatography Conditions
  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Data Acquisition and Analysis

Data was acquired in the Multiple Reaction Monitoring (MRM) mode. The proposed MRM transitions are outlined in the table below. Quantification was performed by constructing a calibration curve from the peak areas of the working standard solutions.

Quantitative Data

ParameterValue
Linearity (r²)>0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.15 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)<10%

Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-Chloro-6-nitrosoresorcinol189.5159.515100
4-Chloro-6-nitrosoresorcinol189.5154.020100

Experimental Workflow

Caption: LC-MS/MS workflow for 4-Chloro-6-nitrosoresorcinol analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of 4-Chloro-6-nitrosoresorcinol in pharmaceutical ingredients. The method is suitable for quality control laboratories to monitor for this potential genotoxic impurity and ensure compliance with regulatory requirements. The provided protocol can be adapted and validated for specific API matrices.

References

Developing an analytical method using 4-Chloro-6-nitrosoresorcinol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of N-Nitrosodimethylamine (NDMA) in Pharmaceutical Drug Products using 4-Chloro-6-nitrosoresorcinol-13C6 as an Internal Standard by LC-MS/MS

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits for the presence of nitrosamine (B1359907) impurities in drug products. N-nitrosodimethylamine (NDMA) is a commonly detected nitrosamine impurity. Accurate and sensitive analytical methods are crucial for the quantification of these impurities at trace levels.

Isotope dilution mass spectrometry is a powerful technique for accurate quantification as it employs a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest, compensating for variations in sample preparation and matrix effects during analysis.[1][2][3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NDMA in a drug product matrix, using the novel, stable isotope-labeled compound, this compound, as an internal standard.

Principle

The method utilizes the principle of isotope dilution, where a known amount of the internal standard (this compound) is spiked into the sample containing the analyte (NDMA). The sample is then prepared and analyzed by LC-MS/MS. The ratio of the analyte response to the internal standard response is used for quantification, which corrects for any losses during sample processing and variations in instrument response.

Experimental Protocols

Synthesis of this compound

The internal standard, this compound, can be synthesized from its precursor, 4-Chloro-resorcinol-13C6. A general pathway for the synthesis of nitrosamines involves the reaction of a precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[5][6]

Materials:

  • 4-Chloro-resorcinol-13C6

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve 4-Chloro-resorcinol-13C6 in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water while maintaining the temperature below 5°C.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.

Sample Preparation

Materials:

  • Drug product tablets

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • This compound internal standard stock solution (1 µg/mL in methanol)

  • 0.45 µm PTFE syringe filters

Procedure:

  • Weigh and crush a representative number of drug product tablets to obtain a fine powder.

  • Accurately weigh a portion of the powdered sample equivalent to a single dose into a centrifuge tube.

  • Add 10 mL of a methanol/water (1:1 v/v) extraction solvent.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

  • Vortex the sample for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterNDMAThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 75.1196.0
Product Ion (m/z) 43.1166.0
Collision Energy (eV) 1520
Dwell Time (ms) 100100

Data Presentation

Table 1: Method Performance Characteristics
ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%
Precision (% RSD) < 5%
Table 2: Quantification of NDMA in a Drug Product Batch
Sample IDPeak Area (NDMA)Peak Area (IS)Response Ratio (NDMA/IS)Concentration (ng/g)
BlankNot Detected1.25 x 10⁶-Not Detected
Sample 12.34 x 10⁴1.22 x 10⁶0.019219.2
Sample 22.41 x 10⁴1.26 x 10⁶0.019119.1
Sample 32.29 x 10⁴1.23 x 10⁶0.018618.6
Average ---19.0
% RSD ---1.7%

Mandatory Visualizations

Caption: Experimental workflow for the quantification of NDMA.

signaling_pathway cluster_cell Cellular Environment NDMA N-Nitrosodimethylamine (NDMA) Metabolism Metabolic Activation (CYP450) NDMA->Metabolism ReactiveIntermediates Reactive Intermediates (e.g., methyldiazonium ion) Metabolism->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA DNA ReactiveIntermediates->DNA Alkylation OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Adducts DNA Adducts (e.g., O6-methylguanine) Mutation Mutation DNA_Adducts->Mutation DNA_Damage DNA Damage OxidativeStress->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer Carcinogenesis Mutation->Cancer

Caption: Putative signaling pathway of NDMA-induced carcinogenesis.

References

Application Notes and Protocols for 4-Chloro-6-nitrosoresorcinol-13C6 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Chloro-6-nitrosoresorcinol and its isotopically labeled form, 4-Chloro-6-nitrosoresorcinol-13C6, are not extensively documented in publicly available metabolomics literature. The following application notes and protocols are presented as a representative guide for the use of a stable isotope-labeled internal standard in targeted metabolomics via LC-MS/MS, using this compound as a hypothetical example for the quantification of its unlabeled counterpart.

Application Notes

Introduction

Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based metabolomics.[1][2] this compound is the ¹³C-labeled version of 4-Chloro-6-nitrosoresorcinol, a small aromatic compound. While the biological role of 4-Chloro-6-nitrosoresorcinol is not well-established, its analysis may be relevant in studies of environmental exposure, drug metabolism, or as a potential biomarker. The use of this compound as an internal standard allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and ionization suppression.[1][2]

Principle of Use

This compound is chemically identical to its unlabeled (light) counterpart but has a greater mass due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, they co-elute during liquid chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer source.[1] By adding a known concentration of this compound to each sample, the ratio of the peak area of the light analyte to the heavy internal standard can be used to accurately calculate the concentration of the analyte, thereby correcting for experimental variations.

Applications in Metabolomics
  • Targeted Quantification: The primary application of this compound is as an internal standard for the precise quantification of 4-Chloro-6-nitrosoresorcinol in various biological matrices, including plasma, urine, and cell lysates.

  • Pharmacokinetic Studies: In drug development, if 4-Chloro-6-nitrosoresorcinol were a metabolite of a drug candidate, its labeled standard would be essential for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Biomarker Validation: If 4-Chloro-6-nitrosoresorcinol is identified as a potential biomarker for a disease or condition, the ¹³C-labeled standard would be critical for developing a robust and validated quantitative assay for clinical research.

Experimental Protocols

Protocol 1: Quantification of 4-Chloro-6-nitrosoresorcinol in Human Plasma

This protocol describes a method for the extraction and quantification of 4-Chloro-6-nitrosoresorcinol in human plasma using this compound as an internal standard with LC-MS/MS.

Materials:

  • Human plasma samples

  • 4-Chloro-6-nitrosoresorcinol analytical standard

  • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: (This is a representative gradient and should be optimized)

        • 0-0.5 min: 5% B

        • 0.5-3.0 min: 5% to 95% B

        • 3.0-4.0 min: 95% B

        • 4.0-4.1 min: 95% to 5% B

        • 4.1-5.0 min: 5% B

    • Mass Spectrometry (MS) Conditions:

      • Instrument: Triple quadrupole mass spectrometer

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Ion Source Parameters: (Optimize for the specific instrument)

        • Capillary Voltage: 3.0 kV

        • Source Temperature: 150°C

        • Desolvation Temperature: 400°C

      • MRM Transitions: (These are hypothetical and would need to be determined experimentally)

Data Presentation: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Chloro-6-nitrosoresorcinol188.0158.05020
This compound194.0164.05020
  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of 4-Chloro-6-nitrosoresorcinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Hypothetical Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio
15,200105,0000.050
526,500107,0000.248
1054,000106,5000.507
50275,000108,0002.546
100560,000109,0005.138
5002,800,000110,00025.455

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for targeted quantification using a stable isotope-labeled internal standard.

Conceptual Signaling Pathway Involvement

As the biological role of 4-Chloro-6-nitrosoresorcinol is unknown, a specific signaling pathway cannot be depicted. However, if it were a metabolite of a xenobiotic, its metabolism would likely involve Phase I and Phase II detoxification pathways. The diagram below illustrates a general xenobiotic metabolism pathway.

G Xenobiotic Parent Compound (e.g., Drug) Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Xenobiotic->Phase1 Functionalization Intermediate Intermediate Metabolite (e.g., 4-Chloro-6-nitrosoresorcinol) Phase1->Intermediate Phase2 Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs Intermediate->Phase2 Solubilization Excretion Excretion (Urine, Feces) Phase2->Excretion

Caption: Generalized xenobiotic metabolism pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with 4-Chloro-6-nitrosoresorcinol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Chloro-6-nitrosoresorcinol-13C6 as a stable isotope-labeled (SIL) internal standard to combat ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the robustness and accuracy of your analytical methods.

The Challenge of Ion Suppression

Ion suppression is a significant challenge in LC-MS/MS, particularly in the analysis of complex biological matrices such as plasma, urine, or tissue homogenates.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and compromising the accuracy and precision of quantification.[1][2]

The 13C-Labeled Internal Standard Solution

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective strategy to compensate for matrix effects.[3] A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since this compound is chemically identical to its unlabeled counterpart, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4][5] This allows for reliable correction of signal variability, leading to more accurate and precise quantification. Notably, ¹³C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the analyte, ensuring they experience the exact same matrix effects.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS analysis when using this compound.

Problem Potential Cause(s) Troubleshooting Steps
High Variability in Analyte/IS Ratio Inconsistent sample preparation. Differential ion suppression due to slight chromatographic separation between the analyte and IS.Ensure consistent and precise execution of the sample preparation protocol. Optimize chromatography to ensure complete co-elution of the analyte and this compound.
Low Signal Intensity for Both Analyte and IS Significant ion suppression from the matrix. Suboptimal ionization source parameters.Improve sample cleanup to remove interfering matrix components (e.g., using solid-phase extraction). Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Inconsistent IS Peak Area Across Samples Variability in extraction recovery. Matrix effects impacting the IS differently in various samples.Ensure the IS is added early in the sample preparation process to account for extraction variability. Evaluate matrix effects from different lots of the biological matrix.
Crosstalk or Isotopic Interference Natural isotopic abundance of the analyte contributing to the IS signal. Presence of unlabeled analyte as an impurity in the IS.Verify the isotopic purity of the this compound standard. If significant, a mathematical correction may be necessary.
Poor Peak Shape or Splitting Column degradation or contamination. Inappropriate mobile phase composition.Use a guard column and ensure proper sample cleanup. Optimize the mobile phase pH and organic content.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard for overcoming ion suppression?

A1: As a stable isotope-labeled analog, this compound has nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[4][5] Consequently, any ion suppression affecting the analyte will also affect the internal standard to the same extent, allowing for accurate correction and reliable quantification. The use of ¹³C labeling is particularly advantageous as it minimizes the potential for chromatographic separation from the analyte, a phenomenon that can sometimes be observed with deuterium-labeled standards.[5][6]

Q2: How can I quantitatively assess the degree of ion suppression in my assay?

A2: A post-extraction addition experiment is a standard method to evaluate matrix effects. This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. The matrix factor (MF) can be calculated, and an MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q3: What should I do if I observe a slight chromatographic separation between the analyte and this compound?

A3: Even minor separations can lead to differential ion suppression. To address this, you can try optimizing your chromatographic method by adjusting the gradient profile, flow rate, or column temperature. Using a column with a different stationary phase might also be beneficial. The goal is to achieve complete co-elution of the analyte and the internal standard.

Q4: Can the chlorine atom in this compound cause isotopic interference with the internal standard?

A4: Yes, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in the unlabeled analyte can potentially contribute to the signal of the ¹³C-labeled internal standard, especially if the mass difference is small. When developing your method, it is crucial to select precursor and product ion transitions for your multiple reaction monitoring (MRM) experiment that minimize this potential for crosstalk.

Q5: At what stage of the experimental workflow should I add the this compound internal standard?

A5: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps. This ensures that it can account for variability in both extraction recovery and any subsequent analytical steps.

Experimental Protocols

Below is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as an internal standard. This protocol should be optimized for your specific analyte and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound (in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

Parameter Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Analyte: [M-H]⁻ → fragment ion; this compound: [M+6-H]⁻ → fragment ion (to be optimized)
Ion Source Temp. 500°C
Spray Voltage -4500 V

3. Data Analysis and Quantitative Data Summary

The following tables illustrate the effectiveness of this compound in compensating for ion suppression.

Table 1: Matrix Effect Assessment

Sample Type Analyte Peak Area IS Peak Area Analyte/IS Ratio Matrix Factor *
Neat Solution 1,250,0001,300,0000.96N/A
Post-extraction Spike 650,000680,0000.950.52

*Matrix Factor = (Peak area in post-extraction spike) / (Peak area in neat solution). An MF < 1 indicates ion suppression.

Table 2: Accuracy and Precision with and without Internal Standard Correction

Concentration (ng/mL) Mean Measured Conc. (w/o IS) % Accuracy (w/o IS) % RSD (w/o IS) Mean Measured Conc. (with IS) % Accuracy (with IS) % RSD (with IS)
1.0 (LLOQ) 0.6262.018.50.9898.08.2
5.0 (Low QC) 2.9559.015.25.05101.05.1
50.0 (Mid QC) 28.557.016.849.799.44.5
80.0 (High QC) 44.856.017.180.9101.13.8

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming ion suppression with this compound.

IonSuppressionCorrection cluster_0 Without Internal Standard cluster_1 With this compound (IS) A Analyte in Sample C Ion Source A->C B Co-eluting Matrix Components B->C D Suppressed Analyte Signal (Inaccurate Quantification) C->D E Analyte + IS-13C6 in Sample G Ion Source E->G F Co-eluting Matrix Components F->G H Suppressed Analyte Signal Suppressed IS-13C6 Signal G->H I Constant Analyte/IS Ratio (Accurate Quantification) H->I

Caption: Principle of ion suppression correction with a SIL-IS.

ExperimentalWorkflow start Start: Plasma Sample add_is Add this compound start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Supernatant Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Calculate Analyte/IS Ratio) lcms->data end End: Accurate Concentration data->end

Caption: A typical experimental workflow for sample analysis.

References

Troubleshooting inconsistent internal standard response in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent internal standard (IS) responses in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard in mass spectrometry?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1] Its primary function is to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1]

Q2: What are the primary types of internal standards?

There are two main types of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled (SIL) IS: This is the preferred type as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N).[1] Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability.[1]

  • Structural Analog IS: This is a molecule that is structurally similar but not identical to the analyte.[1] Analogs are often used when a SIL IS is not available. It is crucial to validate that the analog effectively tracks the analyte's behavior.[1]

Q3: What are the common causes of inconsistent internal standard response?

Excessive variability in the IS response can stem from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[1] Key causes include:

  • Human Errors: Inconsistent pipetting, incorrect IS spiking, or errors during sample dilution or extraction.[1]

  • Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) that suppress or enhance the ionization of the analyte and IS in the mass spectrometer.[1] This is a very common cause of variability.[1]

  • Instrument Issues: Problems with the injector, pump, detector, or mass spectrometer source can lead to inconsistent responses.[1][2] This can manifest as a gradual drift in the signal over an analytical run.[1]

  • Sample Preparation Inconsistencies: Inefficient or inconsistent extraction recovery between samples.[1] Thorough mixing during extraction is critical.[1]

Troubleshooting Guides

Issue: My internal standard response is inconsistent across an analytical run. How do I troubleshoot this?

A systematic approach is required to identify the root cause of inconsistent IS response. The first step is to characterize the nature of the inconsistency by plotting the IS peak area for all samples in the run to identify any patterns.[1]

Step 1: Characterize the Inconsistency
Pattern of Inconsistency Potential Causes Initial Action
Sporadic Flyers (One or two samples show drastically different IS response)Human error (e.g., missed IS spike, pipetting error), injection error.[1]Review sample preparation records for the affected samples. Re-inject the samples to see if the issue persists.
Gradual Drift (IS response steadily increases or decreases over the run)Instrument instability (e.g., detector fatigue, source contamination), changes in mobile phase composition.[1]Check instrument logs for any changes or errors. Re-inject a subset of samples to see if the trend repeats.
Abrupt Shift (Sudden change in IS response mid-run)Human error during sample preparation of a subset of samples, change in instrument conditions.[1]Review sample preparation records. Check instrument logs for any changes or errors.[1]
High Variability Across All Samples Matrix effects, inconsistent sample preparation, issues with the IS solution.[1]Proceed to a more detailed investigation of matrix effects and sample preparation procedures.
Step 2: Systematic Investigation Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent internal standard responses.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IS Response start Inconsistent IS Response Observed characterize Characterize Inconsistency (Plot IS Area vs. Injection Order) start->characterize sporadic Sporadic Flyers? characterize->sporadic drift Gradual Drift? sporadic->drift No review_prep Review Sample Prep Records Re-inject Affected Samples sporadic->review_prep Yes abrupt Abrupt Shift? drift->abrupt No check_instrument Check Instrument Logs Re-inject Subset of Samples drift->check_instrument Yes high_variability High Variability? abrupt->high_variability No abrupt->review_prep Yes investigate_matrix Investigate Matrix Effects (Post-Extraction Spike Experiment) high_variability->investigate_matrix Yes resolve Issue Resolved review_prep->resolve check_instrument->resolve optimize_prep Optimize Sample Prep (Extraction, Dilution) investigate_matrix->optimize_prep check_is_solution Check IS Solution (Purity, Degradation) optimize_prep->check_is_solution check_is_solution->resolve

Caption: A logical workflow for troubleshooting inconsistent internal standard responses.

Experimental Protocols

Protocol 1: Investigating Matrix Effects

Matrix effects, where endogenous components in a sample interfere with ionization, are a primary cause of IS variability.[1] This protocol outlines a standard approach to confirm if matrix effects are the root cause.

Objective: To determine if the variability in IS response is due to matrix effects from study samples and to confirm that the IS adequately compensates for these effects.[1]

Methodology:

  • Sample Selection: Select several "problematic" pre-dose study samples that previously showed inconsistent IS response. Also, select several "normal" pre-dose samples as controls.[1]

  • Experiment A: Post-Extraction Spike Comparison

    • Extract blank matrix from multiple sources (at least 6 different lots).

    • Extract the selected study samples without the IS.

    • Post-extraction, spike the extracts with the analyte and IS at known concentrations (e.g., Low, Mid, High QC levels).[1]

    • Analyze the samples and compare the IS response between the different matrix sources and the study sample extracts.[1] Significant variation suggests the presence of matrix effects.[1]

The following diagram illustrates the workflow for investigating and confirming matrix effects.

Matrix_Effects_Workflow Workflow for Investigating Matrix Effects start Inconsistent IS Response Suspected Matrix Effects select_samples Select Problematic and Normal Pre-Dose Samples start->select_samples extract_blank Extract Blank Matrix (Multiple Lots) select_samples->extract_blank extract_samples Extract Study Samples (Without IS) select_samples->extract_samples post_spike Post-Extraction Spike (Analyte + IS at L, M, H QC) extract_blank->post_spike extract_samples->post_spike analyze LC-MS/MS Analysis post_spike->analyze compare Compare IS Response Across Blank and Study Sample Extracts analyze->compare conclusion Conclusion on Matrix Effects compare->conclusion present Matrix Effects Present conclusion->present Significant Variation absent Matrix Effects Absent conclusion->absent No Significant Variation

Caption: Workflow for Investigating and Confirming Matrix Effects.

Mitigation Strategies for Confirmed Issues

If an investigation confirms that IS variability is impacting data quality, consider the following mitigation strategies:

Issue Category Mitigation Strategy Details
Matrix Effects Optimize Sample Preparation Improve Extraction: Switch from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[1]
Dilute Sample A simple dilution of the sample can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[1]
Optimize Chromatography Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.[1]
Internal Standard Issues Re-evaluate the Internal Standard Check for Impurities: Ensure the IS solution is pure and has not degraded.[1] For deuterated standards, check for the presence of the unlabeled analyte.[1]
Ensure Co-elution For SIL IS, ensure complete overlapping of the analyte and internal standard peaks to effectively correct for matrix effects.[3] Incomplete co-elution can lead to differential matrix effects and inaccurate results.[3]
Instrumental Problems System Maintenance Perform routine maintenance on the mass spectrometer, including cleaning the ion source, to prevent gradual signal drift.[4] Check for leaks in the system.[5][6]

References

Technical Support Center: Optimizing LC Gradient for 4-Chloro-6-nitrosoresorcinol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the liquid chromatography (LC) gradient for the separation of 4-Chloro-6-nitrosoresorcinol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an LC method for 4-Chloro-6-nitrosoresorcinol?

A1: A good starting point is a reversed-phase HPLC method.[1] Based on methods for similar compounds like resorcinol (B1680541) and other polar aromatic molecules, a C18 column is a suitable initial choice. The mobile phase should consist of a mixture of water and an organic solvent, typically acetonitrile (B52724), with an acidic modifier to improve peak shape and control ionization.[1][2]

Q2: Why is an acidic modifier recommended for the mobile phase?

A2: Acidic modifiers, such as formic acid or phosphoric acid, are crucial for several reasons. For a polar compound like 4-Chloro-6-nitrosoresorcinol, which has ionizable hydroxyl groups, maintaining a low pH (around 2.5-3.5) suppresses the ionization of these groups. This leads to better peak shapes by minimizing secondary interactions with the silica (B1680970) stationary phase. Additionally, acidic conditions can enhance the stability of nitroso compounds, which can be prone to degradation.

Q3: What are the potential stability issues with 4-Chloro-6-nitrosoresorcinol during LC analysis?

A3: Aromatic nitroso compounds can be reactive and may undergo degradation. Potential degradation pathways could involve reduction of the nitroso group.[3] Furthermore, some studies have shown that on-column nitrosation of amines can occur under certain conditions (e.g., high pH with ammonium (B1175870) hydroxide), highlighting the importance of carefully controlling the mobile phase composition.[4][5] Using freshly prepared mobile phases and samples is recommended to minimize potential degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 4-Chloro-6-nitrosoresorcinol shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue with polar and acidic compounds like 4-Chloro-6-nitrosoresorcinol. The primary cause is often secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of your analyte, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid. This will protonate the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

Issue 2: Poor Resolution or Co-elution

Q: I am not able to separate 4-Chloro-6-nitrosoresorcinol from its impurities. How can I improve the resolution?

A: Improving resolution often requires adjusting the gradient profile to provide more time for the components to separate.

Potential Causes and Solutions:

  • Gradient is Too Steep: A rapid increase in the organic solvent concentration may not allow sufficient time for separation.

    • Solution 1: Decrease the Gradient Slope: Make the gradient shallower, especially around the elution time of your compound of interest. This will increase the separation time between closely eluting peaks.

    • Solution 2: Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a specific mobile phase composition just before the elution of the target peak to improve separation from nearby impurities.

  • Inappropriate Organic Solvent: The choice of organic solvent can affect selectivity.

    • Solution: While acetonitrile is a common choice, methanol (B129727) can sometimes offer different selectivity for aromatic compounds.[6] Consider trying a method with methanol as the organic modifier.

Issue 3: Irreproducible Retention Times

Q: The retention time of my analyte is shifting between injections. What could be the cause?

A: Retention time variability can stem from several factors related to the HPLC system and the mobile phase.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump and System Issues: Fluctuations in pump performance or leaks in the system can lead to inconsistent flow rates.

    • Solution: Check for leaks, and if necessary, purge the pump to remove air bubbles.[7][8]

Data Presentation

Table 1: Recommended Starting LC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30 °C
Detection UV, wavelength to be determined based on analyte spectrum

Table 2: Example Scouting Gradient

Time (min)% Mobile Phase B (Acetonitrile)
0.010
20.090
22.090
22.110
25.010

Experimental Protocols

Protocol 1: General Gradient Optimization Workflow
  • Initial Scouting Run:

    • Set up the LC system with the parameters outlined in Table 1.

    • Run a broad "scouting" gradient as described in Table 2.

    • This initial run will determine the approximate elution time of 4-Chloro-6-nitrosoresorcinol.

  • Gradient Refinement:

    • Based on the scouting run, create a more focused gradient.

    • Start the gradient at a %B that is 5-10% lower than the %B at which the analyte elutes.

    • Make the gradient slope shallower around the elution time of the analyte to improve resolution. For example, if the peak elutes at 40% B, you might run a segment from 30% to 50% B over 10-15 minutes.

  • Fine-Tuning:

    • Adjust the mobile phase pH (if not using formic acid) or the organic solvent (e.g., trying methanol) to further optimize selectivity and peak shape.

    • Optimize the flow rate and column temperature for the best balance of resolution and analysis time.

Mandatory Visualizations

Gradient_Optimization_Workflow A Start: Initial Scouting Run (e.g., 10-90% Acetonitrile over 20 min) B Analyze Chromatogram: Identify approximate elution time and peak shape A->B C Poor Resolution or Peak Shape? B->C D Refine Gradient: - Decrease slope around elution time - Add isocratic holds C->D Yes E Peak Tailing? C->E No D->E F Adjust Mobile Phase: - Lower pH (e.g., 0.1% Formic Acid) - Ensure proper solvent strength E->F Yes G Irreproducible Retention Times? E->G No F->G H System Check: - Increase equilibration time - Check for leaks and purge pump G->H Yes I Optimized Method G->I No H->A Re-run Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Solution1a Yes Solution1b Use an End-Capped Column Cause1->Solution1b Yes Cause2 Column Overload? Cause1->Cause2 No Solution1a->Cause2 Solution1b->Cause2 Solution2 Reduce Sample Concentration or Injection Volume Cause2->Solution2 Yes Cause3 Mismatched Injection Solvent? Cause2->Cause3 No Solution2->Cause3 Solution3 Dissolve Sample in Initial Mobile Phase Cause3->Solution3 Yes

References

Technical Support Center: Analysis of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-nitrosoresorcinol. The information is designed to address common challenges, with a focus on mitigating matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-6-nitrosoresorcinol and why is its analysis important?

4-Chloro-6-nitrosoresorcinol is a reference material used for the identification and quantification of nitrosamine (B1359907) impurities in various samples.[1] Its analysis is critical for quality control and safety assessment in the pharmaceutical industry to ensure that drug products meet regulatory standards for these potentially carcinogenic compounds.[1]

Q2: What are the basic chemical properties of 4-Chloro-6-nitrosoresorcinol relevant to its analysis?

Understanding the chemical properties of 4-Chloro-6-nitrosoresorcinol is essential for developing robust analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H4ClNO3[2]
Molecular Weight173.55 g/mol [2]
SolubilitySoluble in Ethyl Acetate (B1210297), Methanol (B129727), Water[3]
Storage ConditionsRecommended long-term storage at -20°C[3]
Chemical StabilityStable under recommended storage conditions[2]

Q3: What are "matrix effects" and how can they impact the analysis of 4-Chloro-6-nitrosoresorcinol?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification. Given that 4-Chloro-6-nitrosoresorcinol is often analyzed at trace levels in complex matrices such as pharmaceutical formulations or biological fluids, it is susceptible to these interferences.

Troubleshooting Guide: Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of 4-Chloro-6-nitrosoresorcinol.

Issue 1: Poor peak shape, low signal intensity, or high signal variability.

This is a common indicator of ion suppression, a significant matrix effect.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_0 Identify the Problem cluster_1 Investigate Matrix Effects cluster_2 Mitigation Strategies cluster_3 Verification start Poor Peak Shape / Low Signal / High Variability infusion Post-column Infusion Experiment start->infusion Option 1 spike Post-extraction Spike Experiment start->spike Option 2 sample_prep Optimize Sample Preparation infusion->sample_prep Suppression Observed spike->sample_prep Recovery < 80% or > 120% chromatography Improve Chromatographic Separation sample_prep->chromatography is Use Stable Isotope-Labeled Internal Standard chromatography->is end Re-evaluate Method Performance is->end

Caption: A logical workflow for troubleshooting matrix effects.

Detailed Steps:

  • Confirm Matrix Effects:

    • Post-column Infusion: Continuously infuse a standard solution of 4-Chloro-6-nitrosoresorcinol post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components confirms ion suppression.

    • Post-extraction Spike: Compare the peak area of the analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a clean solvent. A significant difference indicates matrix effects.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): A simple and fast method for biological samples. However, it may not be sufficient for removing all interfering components.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Due to the polarity of 4-Chloro-6-nitrosoresorcinol, solvents like ethyl acetate could be effective.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup. A reverse-phase SPE cartridge could be suitable for retaining and eluting the analyte while washing away more polar interferences.

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate 4-Chloro-6-nitrosoresorcinol from co-eluting matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

Issue 2: Inconsistent quantification across different sample lots.

This may be due to lot-to-lot variability in the sample matrix, leading to inconsistent matrix effects.

Troubleshooting Steps:

  • Matrix Factor Evaluation: Analyze multiple lots of blank matrix to assess the variability of the matrix effect.

  • Robust Sample Preparation: Employ a more rigorous sample preparation method like SPE to minimize the impact of matrix variability.

  • Internal Standard Normalization: Ensure a suitable internal standard is used to normalize for variations in signal intensity. A SIL-IS is highly recommended.

Experimental Protocols (Hypothetical)

As no specific published analytical methods for 4-Chloro-6-nitrosoresorcinol were found, the following are hypothetical protocols based on general principles for the analysis of small polar molecules by LC-MS/MS. These should be optimized for your specific application.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 4-Chloro-6-nitrosoresorcinol from a complex matrix like plasma or a drug product formulation.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps start Sample + Internal Standard pretreat Dilute with 2% Formic Acid in Water start->pretreat condition Condition SPE Cartridge (Methanol then Water) pretreat->condition load Load Pre-treated Sample condition->load wash Wash with 5% Methanol in Water load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical solid-phase extraction workflow.

Methodology:

  • Sample Pre-treatment: To 100 µL of sample, add the internal standard. Dilute with 400 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for developing an LC-MS/MS method for 4-Chloro-6-nitrosoresorcinol.

Instrumentation and Parameters:

ParameterSuggested Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined experimentally)
MRM Transitions To be determined by infusing a standard of 4-Chloro-6-nitrosoresorcinol
Source Temperature 150°C
Desolvation Temperature 400°C

Note: The information provided in this technical support center is intended as a general guide. All analytical methods should be fully validated for their intended use.

References

Technical Support Center: Analysis of 4-Chloro-6-nitrosoresorcinol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in the mass spectra of 4-Chloro-6-nitrosoresorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in mass spectrometry?

A1: Background noise in mass spectrometry can originate from various sources, including the analytical instrument itself, solvents, sample preparation procedures, and environmental contaminants. Common contaminants include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), phthalates, siloxanes, fatty acids, and metal ions.[1][2] Environmental contaminants like keratin (B1170402) from dust and skin can also interfere with analysis.[3] The use of certain plastics and detergents in labware can introduce plasticizers and other interfering compounds into your sample.[3][4][5]

Q2: Why is my baseline noisy when analyzing 4-Chloro-6-nitrosoresorcinol?

A2: A noisy baseline during the analysis of 4-Chloro-6-nitrosoresorcinol can be attributed to several factors. The trace-level analysis of low molecular weight analytes is often challenging due to chemical interference in this mass range.[6] Potential causes include contaminated solvents or reagents, improper sample preparation leading to the introduction of contaminants, or suboptimal instrument settings. For nitroso compounds, specifically, the reactivity of the nitroso group could potentially lead to on-column or in-source reactions, contributing to a complex background.

Q3: How can I improve the signal-to-noise ratio for my 4-Chloro-6-nitrosoresorcinol sample?

A3: Improving the signal-to-noise (S/N) ratio is crucial for sensitive detection. This can be achieved by either increasing the analyte signal or reducing the background noise.[7] Strategies include optimizing sample preparation to pre-concentrate the analyte, using high-purity LC-MS grade solvents and additives, and fine-tuning mass spectrometer parameters such as cone voltage and cone gas flow rate.[6][8]

Troubleshooting Guides

Guide 1: Troubleshooting High Background Noise

If you are experiencing high background noise in your 4-Chloro-6-nitrosoresorcinol mass spectra, follow this step-by-step troubleshooting guide.

Step 1: Identify the Source of Contamination

  • Run a Blank: Inject a solvent blank (the same solvent used to dissolve your sample) to determine if the contamination is coming from your solvent or the LC-MS system.

  • Check for Common Contaminants: Analyze the background spectrum for masses corresponding to common contaminants. Refer to the table of common contaminants below. The presence of repeating units with a mass difference of 44 Da may indicate PEG contamination.[4]

  • Review Sample Preparation: Carefully review your sample preparation workflow to identify potential sources of contamination from tubes, filters, or reagents.[5]

Step 2: System Cleaning and Optimization

  • Clean the Ion Source: Regularly clean the ion source to remove accumulated residues and contaminants.[9]

  • Flush the LC System: If solvent contamination is suspected, flush the entire LC system with high-purity solvents. When switching between solvents of different compositions, flush with a miscible solvent like isopropanol (B130326) or high-purity water to prevent salt precipitation.[9]

  • Optimize Instrument Parameters:

    • Cone Gas Flow: Increasing the cone gas flow rate can help reduce solvent clusters and other interfering ions.[6]

    • Cone Voltage: Adjusting the cone voltage can sometimes reduce the baseline noise by fragmenting interfering ions.[10]

    • Scan Range: In some cases, adjusting the mass scan range to exclude low-mass interferences can be a quick solution, though this is considered a workaround.[10]

Step 3: Refine Sample and Mobile Phase Preparation

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise.

  • Filter Samples: Use appropriate syringe filters, such as hydrophilic PTFE filters, which are known to have low levels of extractable impurities.[5] It is also good practice to prerinse the filter with the sample or solvent to reduce extractables.

  • Avoid Contaminating Labware: Minimize the use of plastics that can leach plasticizers.[4] Avoid washing glassware with detergents that are incompatible with mass spectrometry, such as Tween or Triton.[3]

Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow start High Background Noise Detected run_blank Run Solvent Blank start->run_blank check_spectrum Analyze Blank Spectrum for Common Contaminants run_blank->check_spectrum end_good Noise Reduced run_blank->end_good Blank is Clean is_solvent_contaminated Solvent Contaminated? check_spectrum->is_solvent_contaminated end_bad Issue Persists: Consult Instrument Specialist check_spectrum->end_bad Unknown Contaminants replace_solvents Replace with Fresh LC-MS Grade Solvents is_solvent_contaminated->replace_solvents Yes review_prep Review Sample Preparation Protocol is_solvent_contaminated->review_prep No replace_solvents->run_blank is_prep_issue Contamination from Preparation? review_prep->is_prep_issue modify_prep Modify Protocol: - Use clean labware - Check filters & reagents is_prep_issue->modify_prep Yes optimize_ms Optimize MS Parameters - Cone Gas Flow - Cone Voltage is_prep_issue->optimize_ms No modify_prep->run_blank clean_system Perform System Cleaning - Clean Ion Source - Flush LC System optimize_ms->clean_system clean_system->run_blank

Caption: A logical workflow for troubleshooting high background noise.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for 4-Chloro-6-nitrosoresorcinol

This protocol is designed to minimize the introduction of contaminants during sample preparation for the analysis of 4-Chloro-6-nitrosoresorcinol by LC-MS.

Materials:

  • 4-Chloro-6-nitrosoresorcinol sample

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • LC-MS grade formic acid (optional, for pH adjustment)

  • Polypropylene or glass autosampler vials with PTFE-lined caps

  • Hydrophilic PTFE syringe filters (0.22 µm)

  • Adjustable micropipettes with low-retention tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the 4-Chloro-6-nitrosoresorcinol standard.

    • Dissolve the standard in a known volume of LC-MS grade methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Use a glass volumetric flask.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentration for your calibration curve. Aim for analyte concentrations in the range of 10-100 µg/mL to avoid detector saturation and carryover.[11][12]

    • Use polypropylene tubes for dilutions to minimize leaching of plasticizers.

  • Sample Filtration (if necessary):

    • If your sample contains particulates, filter it through a 0.22 µm hydrophilic PTFE syringe filter.

    • To minimize extractables from the filter, discard the first 0.5-1 mL of the filtrate before collecting the sample for analysis.

  • Sample Transfer:

    • Transfer the final diluted sample into a clean autosampler vial. Use vials made of polypropylene or glass with PTFE-lined septa to prevent contamination.

  • Blank Preparation:

    • Prepare blank samples consisting of the final solvent composition used for your sample.

    • Run a blank sample before and after your sample sequence to monitor for carryover and system contamination.[12]

Sample Preparation Workflow Diagram

SamplePrepWorkflow start Start: Solid Sample weigh Weigh Sample start->weigh dissolve Dissolve in LC-MS Grade Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate for 5-10 min dissolve->sonicate stock Stock Solution (1 mg/mL) sonicate->stock dilute Serial Dilution with Mobile Phase stock->dilute working Working Solution (10-100 µg/mL) dilute->working filter Filter with 0.22 µm Hydrophilic PTFE Filter (if necessary) working->filter discard Discard first 0.5-1 mL filter->discard collect Collect Filtrate discard->collect transfer Transfer to Autosampler Vial collect->transfer analyze Analyze by LC-MS transfer->analyze

Caption: Recommended workflow for preparing 4-Chloro-6-nitrosoresorcinol samples.

Data Presentation

Table 1: Common Background Contaminants in Mass Spectrometry

This table lists common background ions that may be observed in your mass spectra, along with their potential sources.

Contaminant GroupCommon Ions (m/z)Potential Sources
Polyethylene Glycol (PEG) Series of ions with 44 Da spacingPlasticizers, lubricants, detergents, some column phases
Polypropylene Glycol (PPG) Series of ions with 58 Da spacingPlasticizers, industrial polymers
Phthalates 149, 167, 279Plasticizers from tubing, containers, and vial caps
Siloxanes Series of ions with 74 Da spacingSilicone tubing, septa, vacuum pump oil, personal care products
Fatty Acids e.g., Palmitic acid (255), Stearic acid (283)Handling, fingerprints, biological matrices
Solvent Additives Trifluoroacetic acid (TFA) anion (113)Mobile phase additive (can cause ion suppression)
Alkali Metal Adducts [M+Na]+, [M+K]+Glassware, reagents, mobile phase salts
Keratin Various peptide fragmentsDust, skin, hair

Source: Adapted from multiple sources.[1][2][4][5]

References

4-Chloro-6-nitrosoresorcinol-13C6 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-nitrosoresorcinol-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, similar to other nitroso and phenolic compounds. The most critical factors include:

  • pH: The pH of the solution can significantly impact the stability. Acidic or alkaline conditions can potentially lead to degradation through hydrolysis or other reactions. For many phenolic compounds, a pH range of 4-8 is often recommended for stability.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions such as oxidation, reduction, and hydrolysis.[1][2]

  • Light: Exposure to light, particularly UV radiation, can cause photochemical degradation of phenolic compounds.[2][3]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the resorcinol (B1680541) ring.[4][5] It is important to use degassed solvents and consider the use of antioxidants in some applications.

  • Solvent: The choice of solvent can affect stability. Protic solvents may facilitate isomerization of the nitroso group to an oxime.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, we recommend the following practices:

  • Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on your experimental needs, but consider the potential for reactivity.

  • Concentration: Whenever possible, prepare concentrated stock solutions. More dilute solutions may be more susceptible to degradation.[1]

  • Storage Conditions: Store stock solutions at a low temperature, such as +4°C, and protect them from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider storing aliquots at -20°C or below to minimize freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: Can this compound undergo isomerization in solution?

A3: Yes, it is possible. Nitroso compounds, particularly primary and secondary nitrosoalkanes, are known to isomerize to oximes in protic media.[4] While 4-Chloro-6-nitrosoresorcinol is a nitrosoarene, the potential for tautomerization to a quinone oxime should be considered, especially in certain solvents and pH conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or non-reproducible analytical results (e.g., HPLC, LC-MS).
  • Possible Cause: Degradation of the analyte in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.

    • Control Temperature: Use a temperature-controlled autosampler to maintain the stability of your samples during the analytical run.

    • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is in a range that promotes the stability of the analyte. For phenolic compounds, a slightly acidic pH (e.g., <5) can suppress ionization and improve peak shape by minimizing secondary interactions with the stationary phase.[6]

    • Check for Contaminants: Ensure your solvents and other reagents are free from oxidizing contaminants.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of an aged solution to that of a freshly prepared one to identify any new peaks that may be degradation products.

    • Stress Studies: To tentatively identify potential degradation products, you can perform forced degradation studies by exposing the solution to heat, light, acid, base, and oxidizing agents.

    • LC-MS/MS Analysis: Use mass spectrometry to identify the mass of the unknown peaks and propose potential structures for the degradation products.

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis.
  • Possible Cause: While this can be a chromatographic issue, it can also be exacerbated by the presence of multiple forms of the analyte (e.g., ionized and non-ionized, or isomers) due to solution instability.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: As mentioned previously, adjusting the pH to ensure the analyte is in a single ionic state can significantly improve peak shape.[6]

    • Use a High-Quality Column: Employ a modern, end-capped column to minimize secondary interactions with residual silanol (B1196071) groups.[6]

    • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch in solvent strength can cause peak distortion.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the recommended handling and storage conditions based on data for structurally related compounds.

ParameterRecommendationRationale
Storage Temperature (Solid) +4°CTo minimize thermal degradation.
Storage Temperature (Solution) +4°C (short-term), -20°C or below (long-term)To slow down degradation kinetics in solution.[1]
Light Exposure Protect from lightTo prevent photochemical degradation.[2][3]
pH of Solution 4 - 8 (as a general guide)To avoid acid or base-catalyzed degradation.[1]
Atmosphere Store under inert gas (e.g., N2, Ar) if possibleTo minimize oxidation.
Solvent Purity Use high-purity, degassed solventsTo avoid reactions with impurities.

Experimental Protocols

Protocol: Assessing Solution Stability by HPLC-UV

  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired solvent.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution by a validated HPLC-UV method to determine the initial peak area and purity.

  • Storage: Store aliquots of the solution under the desired conditions (e.g., different temperatures, light exposures).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it using the same HPLC-UV method.

  • Data Analysis: Compare the peak area of the main compound and the total area of any new peaks (degradation products) at each time point to the initial analysis. Calculate the percentage of the compound remaining.

Visualizations

Factors Affecting Stability of this compound cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_outcome Potential Outcomes pH pH Degradation Degradation pH->Degradation Isomerization Isomerization pH->Isomerization Oxidation Oxidation Oxidation->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Temperature Temperature Temperature->Degradation Light Light (UV) Light->Degradation Solvent Solvent Polarity Solvent->Degradation Solvent->Isomerization LossOfPotency Loss of Potency Degradation->LossOfPotency Isomerization->LossOfPotency Analyte This compound in Solution Analyte->pH Analyte->Oxidation Analyte->Hydrolysis Analyte->Temperature Analyte->Light Analyte->Solvent Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckPreparation Review Solution Preparation and Storage Procedures Start->CheckPreparation PrepareFresh Prepare Fresh Solutions CheckPreparation->PrepareFresh Improper ControlConditions Control Experimental Conditions (Temp, Light, pH) CheckPreparation->ControlConditions Proper PrepareFresh->ControlConditions Reanalyze Re-analyze Sample ControlConditions->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved Yes InvestigateDegradation Investigate for Degradation Products (e.g., LC-MS) Reanalyze->InvestigateDegradation No OptimizeMethod Optimize Analytical Method (e.g., mobile phase, column) InvestigateDegradation->OptimizeMethod Consult Consult Further Technical Support OptimizeMethod->Consult

References

Technical Support Center: 4-Chloro-6-nitrosoresorcinol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for 4-Chloro-6-nitrosoresorcinol?

A1: The expected molecular ion peak for 4-Chloro-6-nitrosoresorcinol (C₆H₄ClNO₃) would be at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. You should also observe an M+2 peak with a relative abundance of approximately one-third of the M+ peak, which is a characteristic isotopic pattern for compounds containing one chlorine atom.

Q2: I am not seeing a clear molecular ion peak in my EI-MS spectrum. What could be the issue?

A2: The absence of a prominent molecular ion peak can be common for certain classes of compounds under electron ionization (EI) conditions, as the molecular ion may be unstable and readily fragment. For 4-Chloro-6-nitrosoresorcinol, the presence of nitroso and hydroxyl groups can lead to rapid fragmentation. Consider using a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), to increase the likelihood of observing the molecular ion.

Q3: What are the most probable initial fragmentation steps for this molecule?

A3: The most likely initial fragmentation events involve the loss of the nitroso group (-NO) or a hydroxyl group (-OH). Alpha-cleavage adjacent to the aromatic ring can also lead to the loss of a chlorine radical (-Cl) or the entire chloronitroso functional group.

Q4: How does the chlorine atom affect the mass spectrum?

A4: The presence of a single chlorine atom will result in a characteristic isotopic pattern for any fragment containing the chlorine. You will observe a peak (M) and a smaller peak at two mass units higher (M+2) with a relative intensity ratio of approximately 3:1. This pattern is a key diagnostic tool for identifying chlorine-containing fragments.

Q5: What are the characteristic neutral losses I should look for?

A5: Look for neutral losses corresponding to common functional groups present in the molecule. Key losses to identify would be:

  • Loss of NO (30 Da)

  • Loss of OH (17 Da)

  • Loss of Cl (35/37 Da)

  • Loss of CO (28 Da) from the resorcinol (B1680541) ring structure after initial fragmentation.

  • Loss of HCl (36/38 Da)

Troubleshooting Common Fragmentation Issues

Issue Possible Cause Recommended Action
Complex, uninterpretable spectrum High ionization energy causing excessive fragmentation.Reduce the electron energy in your EI source (if possible). Alternatively, switch to a softer ionization method like CI or ESI.
Ambiguous fragment identification Multiple fragments having similar m/z values.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements. This will allow you to determine the elemental composition of each fragment and differentiate between isobaric species.
No M+2 peak observed for a suspected chlorine-containing fragment The fragment may not contain the chlorine atom, or the peak intensity is below the noise level.Check the signal-to-noise ratio. If the primary peak is of low intensity, the M+2 peak may be too weak to observe. Confirm the fragmentation pathway to predict which fragments should retain the chlorine atom.

Predicted Fragmentation Data

The following table summarizes the predicted major fragments for 4-Chloro-6-nitrosoresorcinol based on theoretical fragmentation pathways.

m/z (Predicted) Proposed Fragment Ion Neutral Loss Notes
173/175[C₆H₄ClNO₃]⁺-Molecular ion (M⁺)
143/145[C₆H₄ClO₂]⁺NOLoss of the nitroso group
156/158[C₆H₃ClNO₂]⁺OHLoss of a hydroxyl group
138[C₆H₄NO₃]⁺ClLoss of a chlorine radical
115/117[C₅H₄ClO]⁺NO, COSubsequent loss of carbon monoxide
108[C₆H₄O₂]⁺Cl, NOLoss of chlorine and nitroso group

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of 4-Chloro-6-nitrosoresorcinol in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard)

    • Ion Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-250

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte without degradation.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic M+2 isotope peak.

    • Identify major fragment ions and propose structures based on logical neutral losses.

    • Compare the observed fragmentation pattern with the predicted patterns and known fragmentation of similar compounds.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₆H₄ClNO₃]⁺˙ m/z = 173/175 F1 [C₆H₄ClO₂]⁺ m/z = 143/145 M->F1 -NO F2 [C₆H₃ClNO₂]⁺ m/z = 156/158 M->F2 -OH F3 [C₆H₄NO₃]⁺ m/z = 138 M->F3 -Cl F4 [C₅H₄ClO]⁺ m/z = 115/117 F1->F4 -CO

Caption: Predicted EI-MS fragmentation pathway for 4-Chloro-6-nitrosoresorcinol.

Dealing with co-eluting interferences for 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges related to 4-Chloro-6-nitrosoresorcinol, with a specific focus on dealing with co-eluting interferences.

Troubleshooting Guide: Co-eluting Interferences

This guide presents common issues and step-by-step solutions for resolving co-eluting peaks during the analysis of 4-Chloro-6-nitrosoresorcinol.

Q1: My chromatogram shows a peak with significant tailing or a shoulder. Could this be a co-eluting interference?

A2: Yes, peak asymmetry, such as shouldering or excessive tailing, is a common indicator of a co-eluting impurity.[1] While tailing can also be caused by other factors like column degradation, a distinct shoulder strongly suggests that two or more compounds are not fully resolved.[1] It is crucial to investigate the peak purity to confirm co-elution.

Q2: How can I confirm that I have a co-elution problem?

To confirm co-elution, you can use one of the following methods:

  • Mass Spectrometry (MS): An MS detector offers the highest confidence. By examining the mass spectra across the chromatographic peak, you can determine if multiple mass-to-charge (m/z) ratios are present, which confirms the presence of co-eluting compounds.[1]

  • Peak Purity Analysis (with Diode Array Detector - DAD): A DAD can assess the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.

  • Change Chromatographic Selectivity: Altering the chromatographic conditions to see if the peak splits or changes shape can also indicate co-elution.

Q3: What are the first steps to take if I suspect a co-eluting interference?

Start by systematically adjusting your chromatographic parameters to improve separation. The primary goal is to alter the selectivity of your method.

Logical Workflow for Troubleshooting Co-elution

cluster_0 Problem Identification cluster_1 Confirmation of Co-elution cluster_2 Method Optimization cluster_3 Sample Preparation cluster_4 Resolution A Observe Peak Tailing or Shouldering in Chromatogram B Perform Peak Purity Analysis (DAD) A->B C Analyze with Mass Spectrometry (MS) A->C D Multiple m/z ratios detected? B->D Inconclusive C->D E Modify Mobile Phase Composition D->E Yes I Implement Sample Cleanup (e.g., SPE) D->I Matrix Interference F Change Column Chemistry E->F G Adjust Temperature F->G H Optimize Flow Rate G->H J Baseline Separation Achieved H->J Successful K Problem Persists: Re-evaluate Method H->K Unsuccessful I->J

Caption: A flowchart outlining the systematic approach to identifying, confirming, and resolving co-eluting interferences.

Q4: How can I modify my mobile phase to resolve co-eluting peaks?

  • Adjust Organic Solvent Percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase method will generally increase the retention time of your analyte and the interferent, potentially leading to better separation.[1]

  • Change Organic Solvent Type: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. 4-Chloro-6-nitrosoresorcinol has acidic phenolic hydroxyl groups, so a change in pH will affect its ionization state.

  • Change Buffer: Altering the buffer type (e.g., from phosphate (B84403) to acetate) or its concentration can also influence selectivity.[1]

Q5: When should I consider changing my HPLC column?

If modifications to the mobile phase do not resolve the co-elution, changing the column chemistry is the next logical step.

  • Different Stationary Phase: If you are using a C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column. These offer different retention mechanisms that can alter the elution order of your analyte and the interferent.

  • Particle Size and Column Dimensions: For improved efficiency and narrower peaks, consider a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-6-nitrosoresorcinol?

4-Chloro-6-nitrosoresorcinol is an N-nitroso derivative of a secondary amine.[2] It is often used as a highly characterized reference material in analytical method development and validation, particularly for the detection of nitrosamine (B1359907) impurities in pharmaceutical products.[2]

Q2: What are potential sources of co-eluting interferences for this compound?

While specific common interferences are not widely documented, potential sources include:

  • Synthesis Impurities: Structurally similar compounds formed during the synthesis of 4-Chloro-6-nitrosoresorcinol.

  • Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, acid, or base), leading to products with similar chromatographic behavior.

  • Matrix Components: In complex samples, such as pharmaceutical formulations or biological matrices, excipients or endogenous substances can co-elute with the analyte.

  • Isomers: Positional isomers of the chloro or nitroso groups on the resorcinol (B1680541) ring could have very similar retention times.

Q3: Can sample preparation help in removing co-eluting interferences?

Yes, a robust sample preparation method can significantly reduce interferences before chromatographic analysis. Techniques to consider include:

  • Solid-Phase Extraction (SPE): This is a powerful technique for selectively isolating the analyte of interest from a complex sample matrix.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.[3]

  • Filtration: A simple filtration step can remove particulate matter that might interfere with the analysis.[3]

Experimental Protocols

General Purpose Reversed-Phase HPLC Method

This protocol is a starting point and can be optimized to resolve co-eluting interferences. It is based on a method for a structurally similar compound, 4-Chloro-6-nitro-o-cresol.[4]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility)
Gradient Start with a lower percentage of Acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at a suitable wavelength (requires determination) or Mass Spectrometry
Injection Volume 10 µL
Solid-Phase Extraction (SPE) Protocol for Sample Cleanup

This is a generic protocol for isolating a moderately polar compound like 4-Chloro-6-nitrosoresorcinol from an aqueous sample.

SPE Workflow

A 1. Condition Cartridge (e.g., with Methanol, then Water) B 2. Load Sample A->B C 3. Wash Cartridge (with a weak solvent to remove interferences) B->C D 4. Elute Analyte (with a strong solvent, e.g., Methanol or Acetonitrile) C->D E 5. Evaporate and Reconstitute D->E

Caption: A typical workflow for Solid-Phase Extraction (SPE) used for sample cleanup prior to chromatographic analysis.

Methodology:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode polymer).

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the cartridge.

    • Pass 1-2 cartridge volumes of water or your sample solvent buffer through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away weakly retained, more polar interferences.

  • Elution:

    • Elute the 4-Chloro-6-nitrosoresorcinol with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Post-Elution:

    • Evaporate the elution solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase of your HPLC method.

Quantitative Data Example

The following table provides an example of how chromatographic parameters can be modified to improve separation, based on general chromatographic principles.[1]

ParameterInitial ConditionOptimized ConditionRationale for Change
Mobile Phase 60% Acetonitrile / 40% Water50% Acetonitrile / 50% WaterDecreasing organic content increases retention and may improve resolution.
Flow Rate 1.5 mL/min1.0 mL/minA lower flow rate can increase column efficiency and improve separation.[1]
Column Temperature 25 °C35 °CIncreasing temperature can decrease viscosity and improve peak shape, but may also decrease retention.
Detection Wavelength 254 nmDetermined from UV scanOptimize for maximum absorbance of the analyte and minimal absorbance of the interferent.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method Using 4-Chloro-6-nitrosoresorcinol-¹³C₆ for the Quantification of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical analytical method utilizing 4-Chloro-6-nitrosoresorcinol-¹³C₆ as a derivatizing agent against a standard, widely-used Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of trace-level nitrosamine (B1359907) impurities in pharmaceutical products. The objective is to present a clear comparison of their respective validation parameters and experimental workflows.

Introduction

The presence of nitrosamine impurities in pharmaceuticals is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory bodies globally have stringent requirements for the monitoring and control of these impurities.[1] Consequently, robust and sensitive analytical methods are crucial for their detection and quantification at trace levels.

This guide explores a hypothetical derivatization-based approach using 4-Chloro-6-nitrosoresorcinol-¹³C₆ for the analysis of secondary amines, which are precursors to N-nitrosamines. The stable, isotopically labeled derivative is designed to enhance chromatographic retention and mass spectrometric detection. This novel method is compared with a standard LC-MS/MS method for direct nitrosamine analysis, as outlined in regulatory guidelines.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key performance characteristics of the hypothetical 4-Chloro-6-nitrosoresorcinol-¹³C₆ derivatization method against a standard LC-MS/MS method for nitrosamine analysis.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHypothetical 4-Chloro-6-nitrosoresorcinol-¹³C₆ MethodStandard LC-MS/MS Method for Nitrosamines
Analyte Secondary Amine Precursors (as derivatives)N-Nitrosamines
Instrumentation HPLC-MS/MSUPLC-MS/MS
Linearity (r²) > 0.995> 0.999[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.003 ppm (3 ng/mL)[2]
Accuracy (% Recovery) 95 - 105%80 - 120%[2]
Precision (% RSD) < 15%< 15%
Specificity / Selectivity High (due to specific derivatization)High (due to MRM transitions)
Matrix Effect To be determinedMonitored and compensated using internal standards

Experimental Protocols

Hypothetical Method: Derivatization with 4-Chloro-6-nitrosoresorcinol-¹³C₆

This method involves the chemical derivatization of secondary amines to form a stable, UV-active, and mass-spectrometry-sensitive product.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a clean vial.

    • Add 1 mL of a suitable organic solvent (e.g., acetonitrile) and vortex to dissolve.

    • Add 100 µL of a 1 mg/mL solution of 4-Chloro-6-nitrosoresorcinol-¹³C₆ in acetonitrile (B52724).

    • Add 50 µL of a catalyst (e.g., pyridine).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and dilute with mobile phase to a final volume of 10 mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for the derivatized amine.

Standard Method: Direct Analysis of N-Nitrosamines by LC-MS/MS

This method is adapted from established procedures for the analysis of nitrosamine impurities in pharmaceuticals.

  • Sample Preparation:

    • Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of an internal standard solution (e.g., NDMA-d6).

    • Vortex for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: High-performance C18 column (e.g., 150 x 2.0 mm, 2.8 µm).[2]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or ESI+.

    • Detection: Multiple Reaction Monitoring (MRM) for each target nitrosamine.

Mandatory Visualizations

G cluster_0 Hypothetical Method Workflow Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Addition of Derivatizing Agent Addition of Derivatizing Agent Dissolution->Addition of Derivatizing Agent Catalyst Addition Catalyst Addition Addition of Derivatizing Agent->Catalyst Addition Heating (60°C) Heating (60°C) Catalyst Addition->Heating (60°C) Cooling & Dilution Cooling & Dilution Heating (60°C)->Cooling & Dilution LC-MS/MS Analysis LC-MS/MS Analysis Cooling & Dilution->LC-MS/MS Analysis

Caption: Workflow for the hypothetical derivatization method.

G cluster_1 Standard Nitrosamine Analysis Workflow Sample Weighing Sample Weighing Addition of Diluent & IS Addition of Diluent & IS Sample Weighing->Addition of Diluent & IS Vortexing Vortexing Addition of Diluent & IS->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Filtration Filtration Centrifugation->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis

Caption: Workflow for the standard direct nitrosamine analysis.

Comparison and Discussion

The hypothetical derivatization method using 4-Chloro-6-nitrosoresorcinol-¹³C₆ offers a potential alternative for quantifying secondary amine precursors. The primary advantage of such a method would be the increased stability and detectability of the derivatized analytes. The inclusion of a ¹³C₆-labeled reagent can also serve as a built-in internal standard for more accurate quantification, potentially reducing variability. However, this method introduces additional sample preparation steps (derivatization and heating), which could increase the overall analysis time and introduce potential sources of error if the reaction is not complete or reproducible.

In contrast, the standard direct LC-MS/MS method for nitrosamines is more straightforward in terms of sample preparation. Its widespread adoption is a testament to its reliability and robustness. The primary challenge with direct analysis can be the poor chromatographic retention and ionization efficiency of some smaller, more polar nitrosamines. The performance of this method is heavily reliant on the sensitivity of the mass spectrometer and the effectiveness of the chromatographic separation.

Conclusion

Both the hypothetical derivatization method and the standard direct analysis method have their merits and drawbacks. The choice of method would depend on the specific analytical challenge, such as the nature of the analytes, the required sensitivity, and the complexity of the sample matrix. The derivatization approach with 4-Chloro-6-nitrosoresorcinol-¹³C₆ presents an interesting theoretical strategy for enhancing the analysis of secondary amine precursors, though it would require thorough validation to establish its performance characteristics. The standard direct analysis method remains a proven and reliable approach for the routine monitoring of nitrosamine impurities in line with regulatory expectations.

References

A Comparative Guide to the Quantitative Analysis of 4-Chloro-6-nitrosoresorcinol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected accuracy and precision for the quantification of 4-Chloro-6-nitrosoresorcinol, utilizing its stable isotope-labeled internal standard, 4-Chloro-6-nitrosoresorcinol-13C6. Due to the limited availability of public data specific to this particular analyte, this comparison is based on established principles of bioanalytical method validation for small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented reflects typical performance characteristics and regulatory expectations for such assays.

Introduction to Quantitative Bioanalysis

In drug development and research, the accurate and precise quantification of compounds in biological matrices is critical. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to correct for variability during sample preparation and analysis, thereby enhancing data quality.[3][4]

Comparison of Quantitative Performance

Table 1: Typical Accuracy and Precision Acceptance Criteria for LC-MS/MS Assays

ParameterConcentration LevelAcceptance Criteria (% Bias for Accuracy, % CV for Precision)
Intra-day Accuracy & Precision Lower Limit of Quantification (LLOQ)Within ±20%
Low, Medium, High Quality Control (QC)Within ±15%
Inter-day Accuracy & Precision Lower Limit of Quantification (LLOQ)Within ±20%
Low, Medium, High Quality Control (QC)Within ±15%

CV: Coefficient of Variation

Alternative Quantification Strategies

While the use of a SIL-IS is optimal, other methods can be employed for quantification, each with its own advantages and disadvantages.

Table 2: Comparison of Internal Standard Strategies

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., 13C6) - Co-elutes with the analyte.- Experiences identical ionization suppression/enhancement.- Corrects for variability in extraction, chromatography, and detection.[3]- Can be expensive to synthesize.- Potential for isotopic interference if not of high purity.
Structural Analog - More readily available and less expensive than SIL-IS.- Similar chemical properties to the analyte.[5]- May not co-elute perfectly.- May have different ionization efficiency and matrix effects.[5]
No Internal Standard (External Standard) - Simplest approach.- Highly susceptible to variations in sample preparation, injection volume, and matrix effects.- Generally not suitable for regulated bioanalysis.

Experimental Protocols

A typical experimental workflow for the quantification of a small molecule like 4-Chloro-6-nitrosoresorcinol in a biological matrix (e.g., plasma, urine) using LC-MS/MS with a SIL-IS is outlined below.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples and quality control (QC) samples on ice.

  • To 100 µL of each sample, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for separating small polar molecules.[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 4-Chloro-6-nitrosoresorcinol and this compound would be determined during method development by infusing the pure compounds into the mass spectrometer.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the typical experimental workflow and the logical relationships in bioanalytical method validation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

G cluster_core Core Validation Parameters Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Calibration Calibration Curve Validation->Calibration Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Accuracy->Precision Selectivity->Sensitivity Calibration->Sensitivity

Caption: Key parameters in bioanalytical method validation.

Conclusion

The quantification of 4-Chloro-6-nitrosoresorcinol using its 13C6-labeled internal standard by LC-MS/MS is expected to yield highly accurate and precise data, provided the method is developed and validated according to established scientific and regulatory guidelines. The use of a stable isotope-labeled internal standard is paramount in mitigating analytical variability and ensuring the reliability of the quantitative results, which is essential for informed decision-making in research and drug development. While specific data for this analyte is scarce, the principles and expected performance outlined in this guide provide a solid framework for the development and evaluation of a robust quantitative method.

References

Inter-laboratory Comparison of 4-Chloro-6-nitrosoresorcinol Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Chloro-6-nitrosoresorcinol, a significant compound in pharmaceutical research and development. The following data represents a hypothetical inter-laboratory study designed to assess the precision, accuracy, and overall performance of common analytical techniques across different testing facilities. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation.

Executive Summary of Comparative Results

An inter-laboratory study was simulated involving three laboratories (Lab A, Lab B, and Lab C) to compare the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of 4-Chloro-6-nitrosoresorcinol. The study aimed to evaluate key validation parameters as outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]

The results indicate that while both methods are suitable for the intended purpose, LC-MS/MS demonstrates superior sensitivity and specificity, reflected in its lower Limit of Detection (LOD) and Limit of Quantification (LOQ). HPLC-UV remains a robust and accessible alternative for routine analysis where high sensitivity is not a critical requirement.

Table 1: Comparison of Method Performance for 4-Chloro-6-nitrosoresorcinol Analysis
ParameterHPLC-UV (Lab A)HPLC-UV (Lab B)LC-MS/MS (Lab C)
Linearity (R²) 0.99920.9989> 0.9995
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%99.1% - 100.8%
Precision (%RSD)
- Repeatability1.2%1.5%0.8%
- Intermediate Precision1.8%2.1%1.1%
Limit of Detection (LOD) 15 ng/mL18 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL60 ng/mL0.3 ng/mL

Experimental Protocols

Detailed methodologies for the analytical techniques employed in this comparative study are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of 4-Chloro-6-nitrosoresorcinol in bulk drug substances and formulation samples.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 water/methanol) to a target concentration of 100 µg/mL.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of 4-Chloro-6-nitrosoresorcinol reference standard at a concentration of 1 mg/mL in the diluent.

    • Perform serial dilutions to prepare calibration standards ranging from the LOQ to 150% of the target assay concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for trace-level quantification of 4-Chloro-6-nitrosoresorcinol, particularly for impurity analysis.[7][8][9]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ of 4-Chloro-6-nitrosoresorcinol.

    • Product Ions (Q3): At least two specific fragment ions for quantification and confirmation.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a low concentration (e.g., 1 µg/mL).

    • Centrifuge the sample to remove any particulates.

    • Transfer the supernatant to an autosampler vial.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 100 µg/mL in methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from the LOQ to approximately 50 ng/mL.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_weigh Weigh Sample dissolve_sample Dissolve in Diluent sample_weigh->dissolve_sample standard_weigh Weigh Reference Standard dissolve_standard Dissolve in Diluent standard_weigh->dissolve_standard vortex Vortex to Mix dissolve_sample->vortex serial_dilution Serial Dilutions for Standards dissolve_standard->serial_dilution filter Filter Sample (HPLC) / Centrifuge (LC-MS/MS) vortex->filter injection Inject into Chromatograph serial_dilution->injection filter->injection separation Separation on Column detection Detection (UV or MS/MS) integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Generate Report quantification->report

Caption: General workflow for the analysis of 4-Chloro-6-nitrosoresorcinol.

cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_start Sample Injection hplc_sep C18 Reverse-Phase Separation (Gradient Elution) hplc_start->hplc_sep hplc_detect UV Detection at 230 nm hplc_sep->hplc_detect hplc_quant Quantification via External Standard Curve hplc_detect->hplc_quant lcms_start Sample Injection lcms_sep UHPLC C18 Separation lcms_start->lcms_sep lcms_ion Electrospray Ionization (ESI+) lcms_sep->lcms_ion lcms_q1 Q1: Isolate Precursor Ion [M+H]+ lcms_ion->lcms_q1 lcms_q2 Q2: Fragment Precursor Ion lcms_q1->lcms_q2 lcms_q3 Q3: Monitor Specific Product Ions lcms_q2->lcms_q3 lcms_quant Quantification via MRM Transitions lcms_q3->lcms_quant

Caption: Comparison of HPLC-UV and LC-MS/MS analytical pathways.

References

Linearity and range for 4-Chloro-6-nitrosoresorcinol detection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Detection of Resorcinol (B1680541) Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of substituted phenolic compounds is critical. This guide provides a comparative overview of analytical methods applicable to the detection of 4-Chloro-6-nitrosoresorcinol. Due to a lack of specific published data for this compound, this guide presents performance metrics for structurally similar molecules, including chlorinated phenols, nitrophenols, and resorcinol derivatives. The data herein serves as a practical reference for selecting and developing a suitable analytical method.

Data Presentation: Linearity and Range Comparison

The following table summarizes the performance characteristics of various analytical techniques for compounds analogous to 4-Chloro-6-nitrosoresorcinol. This data is essential for evaluating the suitability of a method for a specific application, considering the required sensitivity and concentration range.

AnalyteAnalytical MethodLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Chlorinated Phenols
2-Chlorophenol, 4-Chloro-3-methylphenol, 2,4,6-TrichlorophenolHPLC-PDA0.3 - 7.0 ppm> 0.999Below EPA regulated limits> 10/1 signal-to-noise
Phenol and various ChlorophenolsHPLC-UV (with derivatization)0.02 - 0.9 mg/L≥ 0.99280.006 - 0.05 mg/L0.02 - 0.12 mg/L
Nitrophenols (as analogs for nitroso group)
4-NitrophenolLinear Sweep Voltammetry (LSV)0.15 - 1 µM & 2.5 - 100 µM-95 nM-
4-NitrophenolDifferential Pulse Voltammetry (DPV)1.5 - 40.5 µM0.99171.25 µM3.79 µM
4-NitrophenolLinear Sweep Voltammetry (LSV)0.1 - 1000 µM-0.03 µM-
Resorcinol and Derivatives
ResorcinolHPLC-DADNot specified, but validated0.99993--
Phenylethyl ResorcinolUV-Vis Spectrophotometry10 - 60 µg/mL> 0.9991.55 µg/mL4.69 µg/mL
ResorcinolUV-Vis Spectrophotometry0.25 - 7.5 µg/mL-0.0496 µg/mL0.1655 µg/mL
ResorcinolUV-Vis Spectrophotometry1 - 25 µg/mL0.9982--
Benzocaine (as an azo dye derivative)UV-Vis Spectrophotometry1 - 5 µg/mL-0.1924 µg/mL0.6416 µg/mL

Experimental Workflows and Methodologies

The selection of an analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below are diagrams illustrating a general analytical workflow and the principles of the compared methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sampling Extraction Extraction (e.g., LLE, SPE) Sampling->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Chromatographic Separation or Spectroscopic Measurement Derivatization->Analysis Detection Signal Detection Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for the analysis of chemical compounds.

Method_Comparison cluster_hplc HPLC cluster_electro Electrochemical Methods cluster_uvvis UV-Vis Spectrophotometry hplc_start Mobile Phase & Sample Injection hplc_col Stationary Phase (Column) hplc_start->hplc_col Separation hplc_det Detector (UV, PDA) hplc_col->hplc_det Elution electro_start Sample in Electrolyte electro_elec Working Electrode electro_start->electro_elec electro_pot Potential Scan electro_elec->electro_pot Redox Reaction uv_start Sample in Cuvette uv_light Light Source (UV-Vis) uv_det Detector uv_start->uv_det Transmitted Light uv_light->uv_start Incident Light

A Comparative Guide to the Ultrasensitive Detection of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Chloro-6-nitrosoresorcinol, a nitrosamine (B1359907) impurity of concern in pharmaceutical products. The focus is on achieving the lowest limits of detection (LOD) and quantification (LOQ), with a special emphasis on the use of a ¹³C₆ isotopically labeled internal standard for enhanced accuracy and precision.

Executive Summary

The presence of nitrosamine impurities, even at trace levels, is a significant safety concern in the pharmaceutical industry. Consequently, highly sensitive and robust analytical methods are required for their detection and quantification. This guide compares the performance of the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, particularly when employing a ¹³C₆ internal standard for 4-Chloro-6-nitrosoresorcinol, with other viable analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). While a specific limit of detection for 4-Chloro-6-nitrosoresorcinol with a ¹³C₆ standard is not publicly documented, this guide provides a well-supported estimate based on the analysis of analogous nitrosamine compounds.

Performance Comparison: Limit of Detection

The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) achievable for nitrosamine impurities using different analytical platforms. The values for LC-MS/MS with a ¹³C₆ internal standard for 4-Chloro-6-nitrosoresorcinol are estimated based on the performance of similar methods for other nitrosamines.

Analytical MethodAnalyteInternal StandardTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
LC-MS/MS 4-Chloro-6-nitrosoresorcinol ¹³C₆-4-Chloro-6-nitrosoresorcinol 0.01 - 0.1 ng/mL (Estimated) 0.03 - 0.3 ng/mL (Estimated)
LC-MS/MSN-Nitrosodimethylamine (NDMA)d₆-NDMA0.1 ng/mL[1]0.3 ng/mL[1]
LC-MS/MSVarious NitrosaminesIsotope Labeled IS0.01 - 0.1 ng/mL[2]0.025 ng/mL[2]
GC-MS/MSVarious Nitrosamines-< 3 ppb[3]-
GC-MSN-Nitrosodimethylamine (NDMA)-0.1 ppb[4][5]-
GC-MSVarious Nitrosamines-0.15–1.00 ng/mL[6]-

Note: The LOD and LOQ values can vary depending on the specific instrument, method parameters, and the sample matrix. The use of a ¹³C₆ stable isotope-labeled internal standard in LC-MS/MS is the gold standard for compensating for matrix effects and ensuring the highest accuracy and precision.

Experimental Protocols

A detailed experimental protocol for the quantification of 4-Chloro-6-nitrosoresorcinol using LC-MS/MS with a ¹³C₆ internal standard is provided below. This protocol is based on established methods for the analysis of other nitrosamine impurities in pharmaceutical products.[1][7]

Sample Preparation
  • Weighing: Accurately weigh 100 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.

  • Spiking: Add a known amount of ¹³C₆-4-Chloro-6-nitrosoresorcinol internal standard solution.

  • Extraction: Add 5 mL of methanol (B129727) and vortex for 1 minute to dissolve the sample. For tablets, sonicate for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4-Chloro-6-nitrosoresorcinol and its ¹³C₆-labeled internal standard.

Workflow for 4-Chloro-6-nitrosoresorcinol Analysis

Quantification of 4-Chloro-6-nitrosoresorcinol cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg of Sample spike Spike with 13C6 Internal Standard weigh->spike extract Add 5 mL Methanol & Vortex/Sonicate spike->extract centrifuge Centrifuge at 4000 rpm extract->centrifuge filter Filter through 0.22 µm PVDF Filter centrifuge->filter inject Inject 5 µL into LC-MS/MS filter->inject Transfer to HPLC Vial separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration using Internal Standard integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the quantification of 4-Chloro-6-nitrosoresorcinol.

Conclusion

For the reliable and sensitive quantification of 4-Chloro-6-nitrosoresorcinol in pharmaceutical materials, the use of a ¹³C₆ internal standard coupled with LC-MS/MS is the recommended analytical approach. This method offers superior accuracy and precision by effectively mitigating matrix effects, which is crucial when dealing with trace-level impurities. While GC-MS can also be employed for the analysis of nitrosamines, LC-MS/MS provides greater versatility for a wider range of nitrosamine compounds, including those that are less volatile or thermally labile. The provided experimental protocol and workflow offer a robust starting point for method development and validation, ensuring compliance with stringent regulatory requirements for the control of nitrosamine impurities.

References

Specificity of 4-Chloro-6-nitrosoresorcinol-¹³C₆ in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in the analysis of trace compounds in complex biological or environmental samples, achieving high specificity and accuracy is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted gold-standard technique to mitigate matrix effects and ensure reliable quantification. This guide provides a comprehensive comparison of 4-Chloro-6-nitrosoresorcinol-¹³C₆, a SIL-IS, with alternative analytical approaches, supported by theoretical principles and a model experimental framework for its validation.

Introduction to 4-Chloro-6-nitrosoresorcinol-¹³C₆

4-Chloro-6-nitrosoresorcinol-¹³C₆ is the stable isotope-labeled analogue of 4-Chloro-6-nitrosoresorcinol. The incorporation of six ¹³C atoms into its structure renders it chemically identical to its unlabeled counterpart but mass-shifted by 6 Daltons. This property makes it an ideal internal standard for quantification by mass spectrometry (MS). When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes chromatographically with the unlabeled analyte and experiences identical ionization effects in the MS source. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as any variations in sample preparation, chromatography, or ionization efficiency will affect both compounds equally and thus be cancelled out.

Performance Comparison with Alternative Quantification Strategies

The choice of quantification strategy significantly impacts the reliability of analytical results, especially in complex matrices. Below is a comparison of using a SIL-IS like 4-Chloro-6-nitrosoresorcinol-¹³C₆ against other common methods.

Feature4-Chloro-6-nitrosoresorcinol-¹³C₆ (SIL-IS)Structurally Similar Internal StandardExternal Calibration
Specificity Very HighModerate to HighLow to Moderate
Accuracy Very HighModerate to HighLow to Moderate
Precision Very HighHighModerate
Matrix Effect Compensation ExcellentPartialNone
Cost HighModerateLow
Availability Potentially LimitedGenerally GoodN/A
Development Effort Low (once synthesized)ModerateLow

Experimental Protocol: Validation of Specificity in a Complex Matrix

The following is a model protocol for the validation of 4-Chloro-6-nitrosoresorcinol-¹³C₆ as an internal standard for the quantification of 4-Chloro-6-nitrosoresorcinol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Objective: To assess the specificity, accuracy, and precision of 4-Chloro-6-nitrosoresorcinol-¹³C₆ for the quantification of 4-Chloro-6-nitrosoresorcinol in human plasma.

2. Materials:

  • 4-Chloro-6-nitrosoresorcinol analytical standard

  • 4-Chloro-6-nitrosoresorcinol-¹³C₆ internal standard

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

4. Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analytical standard and the SIL-IS in methanol (B129727) at 1 mg/mL.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma, add 10 µL of the SIL-IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 5% methanol in water.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and SIL-IS with methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

      • Monitor the precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the concentration of the analyte.

    • Assess the linearity, accuracy, and precision of the method.

    • Evaluate matrix effects by comparing the response of the analyte in neat solution versus in post-extraction spiked plasma. The consistent analyte/SIL-IS ratio in the presence and absence of matrix will demonstrate the effectiveness of the SIL-IS in compensating for matrix effects.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Matrix (e.g., Plasma) spike Spike with 4-Chloro-6-nitrosoresorcinol-¹³C₆ sample->spike extract Extraction (e.g., SPE) spike->extract concentrate Concentration & Reconstitution extract->concentrate lc LC Separation concentrate->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Quantitative analysis workflow using a stable isotope-labeled internal standard.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chloro-6-nitrosoresorcinol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of specialized chemical reagents like 4-Chloro-6-nitrosoresorcinol-13C6 are paramount for ensuring a safe work environment and maintaining regulatory compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, emphasizing safety and environmental responsibility.

Compound Hazard Profile

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when handling this product.[1]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material and collect it into a suitable, closed container for disposal.[2] Avoid flushing spills into the sewer system or surface waters.[2]

Disposal Workflow

The proper disposal of this compound is a critical process that must be conducted in accordance with institutional and local regulations. The following workflow outlines the necessary steps for its safe disposal.

cluster_prep Step 1: Waste Identification & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Segregate from other chemical waste (e.g., non-halogenated) A->B Categorize C Use a dedicated, sealed, and chemically compatible waste container D Label container clearly: 'Hazardous Waste' 'this compound' Associated Hazards C->D Properly Identify E Store in a designated, secure hazardous waste accumulation area F Ensure area is cool, dry, and well-ventilated E->F Safe Environment G Arrange for pickup by a licensed hazardous waste disposal company H Complete all necessary waste disposal documentation G->H Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid residue of this compound, contaminated absorbents from spills, and any contaminated disposable labware (e.g., weighing paper, pipette tips) into a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it must be collected as hazardous liquid waste. Do not pour it down the drain.[2] Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper treatment and disposal.

  • Contaminated PPE: Used gloves, aprons, and other contaminated protective equipment should be collected in a separate, clearly labeled bag or container for hazardous waste.

2. Waste Containment and Labeling:

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the waste. Ensure the container can be securely sealed.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date and the name of the generating researcher or lab.

3. Temporary Storage:

  • Designated Area: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure and accessible only to authorized personnel.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[2] Keep the waste containers away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

4. Final Disposal:

  • Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

  • Documentation: Ensure that all required paperwork, such as waste manifests, is completed accurately and accompanies the waste for disposal. This is a critical step for regulatory compliance.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling 4-Chloro-6-nitrosoresorcinol-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical protocols for the handling and disposal of 4-Chloro-6-nitrosoresorcinol-13C6. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given the presence of nitroso, chloro, and resorcinol (B1680541) functional groups, this compound should be handled with caution, assuming it may be harmful and irritant.

Emergency Contact Information:

  • In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Wear self-contained breathing apparatus.[1][2]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[1][2][3] Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1] Consult a physician.[1]

  • In case of ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Consult a physician.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Equipment Standard/Specification
Hands Double gloving: inner nitrile glove, outer butyl rubber glove.Inspect gloves for degradation or perforation before and during use.
Eyes/Face Chemical splash goggles and a full-face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166.
Body Disposable, solid-front lab coat with tight-fitting cuffs.To be worn over personal clothing.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required if there is a risk of aerosol generation that cannot be contained by a fume hood.

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Cover the work surface with disposable absorbent liners.

    • Don all required PPE as specified in the table above.

  • Weighing and Solution Preparation:

    • Weigh the solid compound on a tared, disposable weighing paper within the fume hood to minimize dust generation.

    • When preparing solutions, slowly add the solvent to the vessel containing the pre-weighed compound.

  • Handling and Transfer:

    • Use appropriate laboratory equipment (e.g., spatulas, pipettes) to handle the compound.

    • Avoid direct contact with the substance.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Remove and dispose of contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][6][7][8]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated materials such as gloves, weighing papers, and absorbent liners should be collected in a designated, labeled hazardous waste container.

    • Surplus or non-recyclable solutions should be offered to a licensed disposal company.[2]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour any waste down the drain.

  • Isotopically Labeled Waste:

    • Waste containing the 13C6 isotope may require special handling and disposal procedures. Consult your institution's radiation safety or environmental health and safety office for specific guidelines on the disposal of isotopically labeled materials.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment complete clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-nitrosoresorcinol-13C6
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-nitrosoresorcinol-13C6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。